



Technical Guide: Isotope-Labeled p,p'-DDE-13C12 for Quantitative Analysis

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Compound of Interest		
Compound Name:	p,p'-DDE-13C12	
Cat. No.:	B13435374	Get Quote

This technical guide provides an in-depth overview of **p,p'-DDE-13C12**, a crucial internal standard for the accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in various matrices. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry-based analytical techniques.

Core Compound Data

p,p'-DDE-13C12 is a stable isotope-labeled analog of p,p'-DDE, where all twelve carbon atoms in the benzene rings are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.

Parameter	Value	Source(s)
CAS Number	201612-50-2	[1][2]
Molecular Formula	¹³ C ₁₂ C ₂ H ₈ Cl ₄	
Molecular Weight	329.94 g/mol	[1][2]
Synonyms	1,1'- (Dichloroethenylidene)bis[4- chlorobenzene- ¹³ C ₆], 4,4'-DDE (ring- ¹³ C ₁₂)	[1]



Experimental Protocols: Quantification of p,p'-DDE in Environmental and Biological Samples

The accurate quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, is critical for assessing environmental contamination and human exposure. The use of **p,p'-DDE-13C12** as an internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis. Below is a generalized yet detailed methodology based on established analytical practices.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Here, we outline two common procedures: one for solid samples (e.g., soil, sediment, tissue) and one for liquid samples (e.g., water, serum).

- a) For Solid Samples (e.g., Soil, Sediment, Fish Tissue) using Pressurized Liquid Extraction (PLE):
- Homogenization: Homogenize the sample to ensure uniformity. For tissue samples, lyophilization (freeze-drying) may be performed, followed by grinding.
- Spiking with Internal Standard: Weigh a precise amount of the homogenized sample (typically 1-10 g) into a PLE cell. Spike the sample with a known amount of p,p'-DDE-13C12 solution.
- Extraction: Mix the sample with a drying agent like diatomaceous earth. Place the mixture into the PLE cell. Perform pressurized liquid extraction using a suitable solvent system, such as a mixture of hexane and acetone or dichloromethane.
- Concentration: Concentrate the resulting extract to a small volume (e.g., 1 mL) using a nitrogen evaporator.
- b) For Liquid Samples (e.g., Serum, Water) using Solid-Phase Extraction (SPE):
- Spiking: To a known volume of the liquid sample (e.g., 1-5 mL of serum or 100-1000 mL of water), add a precise amount of the p,p'-DDE-13C12 internal standard solution.



- Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with water or a water/methanol mixture to remove polar interferences.
- Elution: Elute the analyte and the internal standard from the cartridge using an organic solvent such as ethyl acetate or hexane.
- Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

Sample Clean-up

To remove interfering co-extracted substances (e.g., lipids, pigments), a clean-up step is often necessary, especially for complex matrices.

a) Gel Permeation Chromatography (GPC):

GPC is effective for removing high-molecular-weight interferences like lipids from fatty samples such as fish tissue. The concentrated extract is passed through a GPC column, and the fraction containing the analytes of interest is collected.

b) Adsorption Chromatography (e.g., Florisil® or Silica Gel):

For extracts from soil or sediment, passing the extract through a column packed with an adsorbent like Florisil® or silica gel can effectively remove polar interferences. The analytes are eluted with a solvent of appropriate polarity.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument Setup:
 - Gas Chromatograph: Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

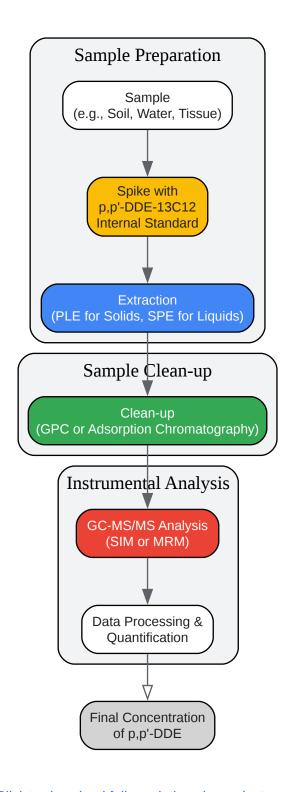


- Mass Spectrometer: A high-resolution or tandem mass spectrometer is preferred for high selectivity and sensitivity.
- Injection: Inject a small aliquot (e.g., 1 μL) of the final extract into the GC.
- Chromatographic Separation: The GC separates p,p'-DDE and p,p'-DDE-13C12 from other
 compounds in the extract based on their boiling points and interaction with the column's
 stationary phase.
- Mass Spectrometric Detection: The mass spectrometer is operated in selected ion
 monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both
 the native p,p'-DDE and the labeled internal standard.
 - For p,p'-DDE: Monitor characteristic ions (e.g., m/z 318, 246).
 - For **p,p'-DDE-13C12**: Monitor the corresponding isotopologue ions (e.g., m/z 330, 258).
- Quantification: The concentration of p,p'-DDE in the original sample is calculated by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quantification of p,p'-DDE using p,p'-DDE-13C12 as an internal standard.

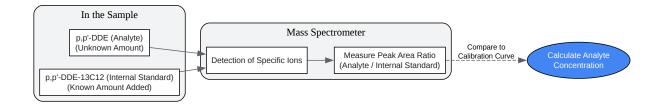




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Caption: General analytical workflow for p,p'-DDE quantification.





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Caption: Principle of isotope dilution mass spectrometry.

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References

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